molecular formula C19H17ClN2O3 B7532222 N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B7532222
M. Wt: 356.8 g/mol
InChI Key: QDIQRCNUXVIGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been widely used in scientific research for its ability to selectively inhibit HAT activity and alter gene expression.

Scientific Research Applications

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been used in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide selectively inhibits the HAT activity of p300/PCAF by binding to the acetyl-CoA binding site of the enzyme. This inhibition leads to a decrease in histone acetylation and altered gene expression. N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to selectively inhibit p300/PCAF over other HAT enzymes, making it a valuable tool for studying the role of p300/PCAF in cellular processes.
Biochemical and Physiological Effects:
N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by altering the expression of genes involved in these processes. In inflammation, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of p300/PCAF. In neurological research, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to improve memory and cognitive function by altering gene expression in the brain.

Advantages and Limitations for Lab Experiments

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of p300/PCAF, making it a valuable tool for studying the role of p300/PCAF in cellular processes. It has also been shown to have low toxicity and high stability, making it suitable for use in in vivo studies. However, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are many potential future directions for research involving N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is the role of p300/PCAF in cancer metastasis. N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a therapeutic agent for preventing cancer metastasis. Another area of interest is the role of p300/PCAF in neurodegenerative diseases. N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for treating these diseases. Overall, N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide is a valuable tool for studying the role of p300/PCAF in cellular processes and has potential as a therapeutic agent for a variety of diseases.

Synthesis Methods

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloroaniline with ethyl 3-oxobutanoate, followed by the reaction of the resulting intermediate with 2-amino-3,5-dimethylbenzoic acid. The final product is obtained by treating the intermediate with thionyl chloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane.

properties

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-13-7-3-6-10-16(13)25-18(12)19(24)22(2)11-17(23)21-15-9-5-4-8-14(15)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIQRCNUXVIGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(C)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.